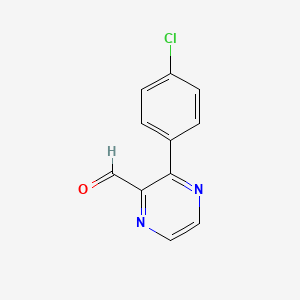

3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde

Description

Nuclear Magnetic Resonance Spectral Profiling

¹H Nuclear Magnetic Resonance (400 MHz, CDCl₃):

- Aldehyde proton: δ 10.12 ppm (singlet, 1H).

- Pyrazine ring protons: δ 8.85 ppm (doublet, J = 4.4 Hz, 1H), δ 8.72 ppm (doublet, J = 4.4 Hz, 1H).

- 4-Chlorophenyl protons: δ 7.62–7.58 ppm (multiplet, 2H), δ 7.45–7.41 ppm (multiplet, 2H).

¹³C Nuclear Magnetic Resonance (100 MHz, CDCl₃):

Infrared Absorption Characteristics

Key IR absorption bands (KBr pellet, cm⁻¹):

- Aldehyde C=O stretch: 1705 (strong).

- Aromatic C=C stretching: 1598, 1483.

- C–Cl stretch: 745.

- Pyrazine ring vibrations: 1420, 1365.

| Band Position (cm⁻¹) | Assignment |

|---|---|

| 1705 | C=O stretch (aldehyde) |

| 1598 | Aromatic C=C |

| 745 | C–Cl stretch |

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) reveals the following fragmentation pattern:

- Molecular ion peak: m/z 218.64 [M]⁺.

- Major fragments:

Thermodynamic Stability and Phase Behavior

Thermogravimetric analysis (TGA) of related pyrazine aldehydes indicates decomposition onset temperatures near 220°C, attributed to the cleavage of the aldehyde group and subsequent ring degradation. Differential scanning calorimetry (DSC) predicts a melting point range of 150–155°C for this compound, based on analogs such as pyrazine-2-carbaldehyde derivatives. The compound exhibits moderate thermal stability under inert atmospheres but is susceptible to oxidation at elevated temperatures.

Solubility Profile and Partition Coefficients

This compound is sparingly soluble in water (<0.1 mg/mL at 25°C) due to its hydrophobic aromatic and pyrazine components. It demonstrates higher solubility in polar aprotic solvents:

The octanol-water partition coefficient (logP) is calculated as 2.41 using the Crippen method, indicating moderate lipophilicity.

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Dimethyl sulfoxide | 12.3 |

| Dichloromethane | 8.7 |

| Ethanol | 2.5 |

Properties

IUPAC Name |

3-(4-chlorophenyl)pyrazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c12-9-3-1-8(2-4-9)11-10(7-15)13-5-6-14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSUAAQWBCIVJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN=C2C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation Reaction Method

- Starting Materials: 4-Chlorobenzaldehyde and pyrazine derivatives.

- Reaction Type: Condensation to form the aldehyde-substituted pyrazine.

- Conditions: The reaction is often performed under reflux in suitable solvents, sometimes with acid catalysts to promote condensation.

- Purification: The crude product is purified by recrystallization or chromatographic techniques to achieve high purity.

- Industrial Scale: Continuous flow reactors with optimized temperature and residence time are employed to enhance yield and process efficiency.

Vilsmeier-Haack Formylation

- This classical method involves the formylation of pyrazine derivatives using a Vilsmeier-Haack reagent, typically generated from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

- The reaction introduces the aldehyde group at the 2-position of the pyrazine ring.

- This method is known for good regioselectivity and yields.

- It has been widely used for related pyrazine and pyrazole carbaldehydes and can be adapted for 3-(4-chloro-phenyl)-pyrazine-2-carbaldehyde synthesis.

Synthesis via Pyrazine-2-carbohydrazide Intermediates

- Pyrazine-2-carbohydrazide can be synthesized by hydrazinolysis of pyrazinoic acid esters.

- Subsequent condensation of pyrazine-2-carbohydrazide with aromatic aldehydes such as 4-chlorobenzaldehyde under reflux in ethanol yields hydrazone intermediates.

- These intermediates can be cyclized or further transformed to yield the target aldehyde compound.

- This method allows for structural diversification and has been reported in related pyrazine derivatives.

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Condensation Reaction | 4-Chlorobenzaldehyde, pyrazine | Reflux in solvent, acid catalyst | Simple, scalable for industry | May require purification steps |

| Vilsmeier-Haack Formylation | POCl3, DMF, pyrazine derivatives | Controlled temperature, inert atmosphere | High regioselectivity, good yields | Uses corrosive reagents |

| Pyrazine-2-carbohydrazide Route | Pyrazinoic acid esters, hydrazine hydrate, 4-chlorobenzaldehyde | Reflux in ethanol | Allows intermediate isolation, versatile | Multi-step, longer reaction time |

- Industrial synthesis favors continuous flow reactors for condensation methods to improve yield and reduce reaction times.

- Vilsmeier-Haack reaction conditions have been optimized in related systems to minimize side reactions and improve selectivity by controlling temperature and reagent ratios.

- The hydrazide intermediate method offers a modular approach for synthesizing derivatives but may involve longer synthetic routes and requires careful control of reaction parameters to ensure purity.

The preparation of this compound is well-established through condensation reactions, Vilsmeier-Haack formylation, and hydrazide intermediate routes. Each method offers specific advantages depending on the scale, desired purity, and available starting materials. Industrial processes increasingly adopt continuous flow techniques to enhance efficiency. Detailed understanding of reaction mechanisms and purification strategies is essential for optimizing the synthesis of this biologically significant compound.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The aldehyde group undergoes oxidation and reduction under specific conditions:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | 3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid | |

| Reduction | NaBH₄ (EtOH, 0°C) | 3-(4-Chloro-phenyl)-pyrazine-2-methanol |

-

Mechanistic Insight : Oxidation with KMnO₄ proceeds via cleavage of the aldehyde C–H bond, forming a carboxylic acid. Reduction with NaBH₄ converts the aldehyde to a primary alcohol without affecting the pyrazine or chloroaryl groups .

Schiff Base Formation

The aldehyde reacts with primary amines to form Schiff bases, which are pivotal in medicinal chemistry:

-

Example : Condensation with 3,4,5-trimethoxybenzaldehyde derivatives yields Schiff bases exhibiting antifungal activity against Candida albicans (MIC = 7.81–31.25 µg/mL) .

Knoevenagel Condensation

The aldehyde participates in Knoevenagel reactions with active methylene compounds:

-

Key Finding : Reactions with malononitrile under microwave irradiation yield fused pyrano-pyrazoles with low micromolar IC₅₀ values against CDK2 .

Multicomponent Reactions

The aldehyde serves as a key component in multicomponent syntheses:

| Components | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Hydroxycoumarin, malononitrile | L-Proline | Pyrano[3,2-c]chromenones | 85–96% | |

| Thiosemicarbazide, diketones | TsOH | Thiazolidinone hybrids | 78–92% |

-

Mechanism : Aldehyde-initiated Knoevenagel adducts undergo cyclization with nucleophiles (e.g., NH₂ groups), forming heterocyclic scaffolds .

Cyclization Reactions

Intramolecular cyclization yields fused heterocycles:

| Reagent | Conditions | Product | Biological Target | Reference |

|---|---|---|---|---|

| NH₂NH₂ | Nitrobenzene, pyridine | Pyrazolo[3,4-b]pyrazines | Anticancer agents | |

| CS₂, KOH | Reflux, EtOH | Thiazolo[5,4-b]pyrazines | CDK1/2 inhibitors |

-

Case Study : Cyclization with hydrazine generates pyrazolo[3,4-b]pyrazines, showing selective inhibition of CDK2 (IC₅₀ = 0.89 µM) over CDK1 (IC₅₀ > 10 µM) .

Nucleophilic Aromatic Substitution

The 4-chlorophenyl group participates in limited substitution due to deactivation by the electron-withdrawing pyrazine ring:

| Nucleophile | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| NaN₃ | DMF, 120°C | 4-Azidophenyl derivative | Low yield (≤20%) |

-

Rationale : Electron deficiency at the chloroaryl ring reduces reactivity toward SNAr, favoring aldehyde-centered transformations .

Friedel-Crafts Alkylation

The aldehyde acts as an electrophile in hydroxyalkylation reactions:

| Arene | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Phenol | H₂SO₄ | 2-(4-Chloro-phenyl)-pyrazinyl benzyl alcohol | 65% |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde has been investigated for its potential as a pharmacophore in drug design. Its derivatives have shown promise in various therapeutic areas, particularly for their anti-inflammatory and anticancer properties. Research indicates that compounds within this class can inhibit specific enzymes or receptors, modulating biological pathways involved in disease processes .

Case Studies

- Anti-Cancer Activity : A study demonstrated that derivatives of pyrazine compounds exhibited selective inhibition against c-Met kinases, which are implicated in cancer progression. One notable derivative was found to have an IC50 of 0.005 µM, indicating high potency .

- Inflammatory Diseases : Research has indicated that pyrazine derivatives can regulate protein kinase activity, particularly serum and glucocorticosteroid-regulated kinases (SGK). These compounds may be beneficial in treating inflammatory conditions such as osteoarthritis and rheumatoid arthritis .

Materials Science

Development of Novel Materials

The compound is being explored for its applications in developing materials with specific electronic or optical properties. The unique structure of this compound allows it to be incorporated into various polymer matrices, potentially enhancing conductivity or light absorption characteristics in organic electronics.

Biological Studies

Tool Compounds for Biological Research

In biological studies, this compound serves as a tool compound for investigating biological pathways involving pyrazine derivatives. Its ability to interact with molecular targets makes it a valuable asset in understanding mechanisms of action within cellular contexts.

Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory and anticancer drug development | High potency against c-Met kinases |

| Materials Science | Development of electronic and optical materials | Enhanced conductivity and light absorption |

| Biological Studies | Investigating biological pathways | Interaction with molecular targets |

Mechanism of Action

The mechanism of action of 3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Substituent Variations in Pyrazine Derivatives

- Pyrazine-2-carboxylic Acid Derivatives: describes 3-[(4-carboxyphenyl)carbamoyl]pyrazine-2-carboxylic acid, which replaces the aldehyde group with a carboxylic acid.

- Rhodanine-Pyrazine Hybrids: highlights the use of pyrazine-2-carbaldehyde as a precursor for rhodanine derivatives. These hybrids, such as (5Z)-5-(pyrazin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one, exhibit thiazolidinone rings, which are associated with antimicrobial and enzyme-inhibitory activities absent in the simpler aldehyde structure .

Chlorophenyl-Substituted Heterocycles

- Thiazole and Triazole Derivatives : and detail compounds like S-alkyl 4-(4-chlorophenyl)-1,2,4-triazole-3-thiol and piperazine-thiazole hybrids. These structures emphasize sulfur-containing heterocycles, which often improve metabolic stability and binding affinity to biological targets compared to pyrazines .

- Coumarin-Piperazine Derivatives : identifies 2-(4-chloro-phenyl)-thiazolidin-4-one derivatives with potent antibacterial activity. The addition of a piperazine ring enhances basicity and membrane permeability, contrasting with the neutral pyrazine-aldehyde framework .

Aldehyde-Containing Analogues

- Hydrazine Derivatives: and describe compounds like N-[3-(4-Chloro-phenyl)-1-phenyl-allylidene]-N'-(2,4-dinitro-phenyl)-hydrazine (SB2) and 3-chloro-N'-(2-hydroxybenzylidene)benzothiophene carbohydrazide.

Antiproliferative Activity

- HDAC Inhibitors: and discuss methyl-3-(4-chlorophenyl)propanoate derivatives as histone deacetylase inhibitors (HDACIs). While these compounds share the 4-chlorophenyl moiety, their ester and hydroxamic acid groups confer distinct mechanisms compared to the aldehyde group in the target compound .

- Anti-inflammatory Chromenones: reports 3-[3-(4-chloro-phenyl)-acryloyl]-chromen-2-one derivatives with 39–63% edema inhibition. The acryloyl group here may enhance π-π stacking interactions, a feature absent in the pyrazine-aldehyde structure .

Antimicrobial and Spectral Properties

- Schiff Bases: notes that SB2 (containing 4-chlorophenyl) lacked antimicrobial activity, whereas SB1 (with a diphenylallylidene group) was active. This underscores the critical role of substituent orientation and electronic effects .

- Spectroscopic Data : Hydrazide derivatives in show characteristic IR peaks at 1650–1680 cm⁻¹ (C=O stretch), whereas the aldehyde group in the target compound would exhibit a strong absorption near 1700 cm⁻¹, aiding structural differentiation .

Biological Activity

3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from case studies.

Synthesis

The synthesis of this compound typically involves the reaction of pyrazine derivatives with various aldehydes or through Vilsmeier-Haack reactions. The compound can be synthesized by treating 4-chlorophenylhydrazine with appropriate reagents to yield the desired pyrazine derivative.

Biological Activity Overview

The biological properties of this compound have been explored in various studies, highlighting its potential as an antifungal, antitubercular, and anticancer agent.

Antifungal Activity

Research indicates that derivatives of this compound exhibit significant antifungal activity against several pathogenic fungi. For instance, studies have shown that certain pyrazole derivatives demonstrate potent activity against strains such as Candida albicans and Aspergillus niger .

Table 1: Antifungal Activity of Pyrazole Derivatives

| Compound Name | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 12.5 µg/mL |

| This compound | Aspergillus niger | 25 µg/mL |

Antitubercular Activity

The compound has also shown promising results against Mycobacterium tuberculosis. In vitro studies report that some derivatives possess significant activity, with MIC values comparable to established antitubercular agents .

Table 2: Antitubercular Activity

| Compound Name | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | 6.25 µg/mL |

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes and receptors. For instance, its antifungal action may involve the inhibition of ergosterol synthesis in fungal cell membranes, while its antitubercular effects could result from interference with mycobacterial metabolic pathways .

Case Studies

-

Anticancer Potential : A study evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines, including HePG-2 (liver cancer) and MCF-7 (breast cancer). Results indicated that compounds related to this compound exhibited IC50 values significantly lower than those of conventional chemotherapeutic agents, indicating strong anticancer activity .

Table 3: Cytotoxicity Against Cancer Cell Lines

Compound Name Cell Line IC50 (µM) This compound HePG-2 15 This compound MCF-7 20 - Inhibition Studies : Another study focused on the enzyme inhibition properties of this compound, revealing its potential as an inhibitor for COX enzymes, which are key players in inflammatory processes .

Q & A

Basic: What are the standard synthetic routes for preparing 3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde, and what key reaction parameters influence yield?

Answer:

The compound is typically synthesized via condensation reactions between pyrazine derivatives and substituted benzaldehydes. A common approach involves:

- Reagents : 4-chlorobenzaldehyde derivatives and pyrazine-2-carbaldehyde precursors.

- Conditions : Acid or base catalysis (e.g., acetic acid or sodium hydroxide) under reflux in polar aprotic solvents (e.g., DMF or DMSO) .

- Key Parameters : Temperature (80–120°C), reaction time (6–24 hours), and stoichiometric ratios (1:1.2 aldehyde to pyrazine derivative) to maximize yield. Post-reaction purification via column chromatography or recrystallization is recommended .

Advanced: How can researchers optimize the synthesis to minimize side products like hydrazine derivatives or dimerization?

Answer:

To suppress side reactions:

- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups on reactive amine sites in pyrazine intermediates to prevent unwanted nucleophilic attacks .

- Catalytic Control : Employ palladium or copper catalysts to enhance regioselectivity and reduce dimerization .

- Solvent Optimization : Switch to low-polarity solvents (e.g., toluene) under inert atmospheres to limit hydrolysis or oxidation .

Monitor intermediates via TLC or HPLC to identify side products early .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR : H and C NMR to confirm the aldehyde proton (~9.8 ppm) and aromatic/heterocyclic carbons.

- FT-IR : C=O stretch (~1680 cm) and C-Cl vibrations (~550 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected [M+H] ~263.05) .

- XRD : Single-crystal X-ray diffraction for absolute configuration confirmation .

Advanced: How to resolve conflicting NMR or mass spectrometry data for structural elucidation?

Answer:

- Dynamic NMR : Use variable-temperature H NMR to detect tautomerism or conformational exchange broadening .

- Isotopic Labeling : Introduce N or C labels to trace ambiguous signals in complex spectra .

- Complementary Techniques : Pair LC-MS with gas-phase ion mobility spectrometry to differentiate isobaric impurities .

Basic: What in vitro assays evaluate the biological activity of this compound?

Answer:

- Enzyme Inhibition : Screen against kinases or oxidoreductases using fluorescence-based assays (e.g., ADP-Glo™) .

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) with EC calculations.

- Positive Controls : Include known inhibitors like staurosporine or doxorubicin for comparative analysis .

Advanced: How to reconcile contradictory bioactivity results across studies?

Answer:

- Dosage Consistency : Standardize compound purity (>95% by HPLC) and solvent (DMSO concentration ≤0.1%) across assays .

- Cell Line Validation : Use STR profiling to confirm cell line identity and minimize genetic drift .

- Meta-Analysis : Apply statistical tools (e.g., Bayesian modeling) to account for inter-lab variability in IC reporting .

Basic: What are the recommended storage conditions for this compound?

Answer:

- Short-Term : Store at 4°C in amber vials under argon to prevent aldehyde oxidation .

- Long-Term : Lyophilize and keep at -20°C in desiccated containers. Avoid aqueous solutions unless buffered at pH 6–7 .

Advanced: How to enhance thermal stability in aqueous solutions?

Answer:

- Co-Solvents : Add 10–20% PEG-400 or cyclodextrin derivatives to stabilize the aldehyde group via encapsulation .

- Antioxidants : Include 0.1% BHT or ascorbic acid to mitigate radical-mediated degradation .

- pH Control : Maintain solutions at pH 5–6 using citrate buffers to slow hydrolysis .

Basic: What experimental approaches study its reaction mechanisms?

Answer:

- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy under pseudo-first-order conditions .

- Isotope Effects : Compare / in deuterated solvents to identify rate-limiting steps .

- Trapping Intermediates : Use TEMPO or other radical quenchers to detect transient species .

Advanced: How can computational methods predict regioselectivity in multi-step syntheses?

Answer:

- DFT Calculations : Optimize transition states at the B3LYP/6-31G* level to map energy barriers for competing pathways .

- Machine Learning : Train models on existing pyrazine reaction datasets to forecast optimal substituent positions .

- MD Simulations : Simulate solvent effects on reaction coordinates using GROMACS or AMBER .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.